2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound characterized by the presence of methoxyphenyl and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-methoxybenzylamine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and phenoxyethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-[(2-methoxyphenyl)methyl]acetamide include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methoxyphenyl and phenoxyethyl groups. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylamino]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-7-9-17(10-8-16)25-12-11-20-14-19(22)21-13-15-5-3-4-6-18(15)24-2/h3-10,20H,11-14H2,1-2H3,(H,21,22) |
InChI Key |
YDIKBRASJUKNOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNCC(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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